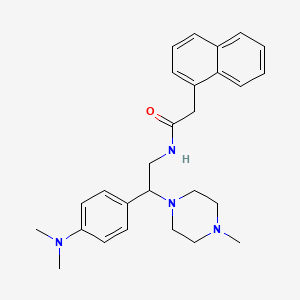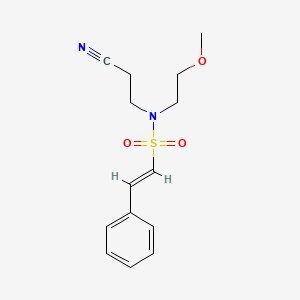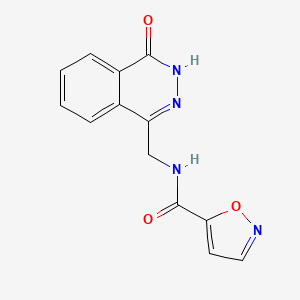![molecular formula C12H15F3N2O B2676825 2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2195810-93-4](/img/structure/B2676825.png)
2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is a heterocyclic building block with the empirical formula C12H18N2O . It has a molecular weight of 206.28 . The compound is usually available in solid form .
Molecular Structure Analysis
The InChI code for “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is 1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 . The SMILES string is NC1=CC=C(C=C1)OC2CCN©CC2 .Physical And Chemical Properties Analysis
The compound “4-[(1-Methylpiperidin-4-yl)oxy]aniline” is usually available in solid form . It has a molecular weight of 206.28 .Wissenschaftliche Forschungsanwendungen
Biological Significance and Applications
Heterocyclic compounds, including pyridine derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. Pyridine derivatives have been extensively studied for their potential as bioactive molecules in drug discovery. These compounds exhibit a wide range of biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties (Verma et al., 2019). Furthermore, pyridine-based structures are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with various biological targets (Abu-Taweel et al., 2022).
Chemosensing Applications
Pyridine derivatives are also notable for their chemosensing capabilities. These compounds can be engineered to detect a variety of ions and molecules, making them valuable tools in environmental monitoring, diagnostics, and research applications. The high affinity of pyridine derivatives for different ions and neutral species allows for the development of highly effective chemosensors for detecting various chemical species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Environmental Impact and Degradation
The environmental persistence and degradation pathways of fluorinated pyridine derivatives are of significant interest. Studies on polyfluoroalkyl chemicals, which include fluorinated pyridines, have highlighted the challenges associated with their environmental fate due to their persistence and potential for bioaccumulation. Research efforts focus on understanding the degradation mechanisms and the impact of these compounds on ecosystems (Liu & Avendaño, 2013).
Synthetic and Catalytic Applications
Pyridine derivatives are integral in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their structural diversity and reactivity make them essential components in catalytic systems and synthetic pathways for producing pharmaceuticals, agrochemicals, and materials (Verma et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-17-6-3-10(4-7-17)18-11-8-9(2-5-16-11)12(13,14)15/h2,5,8,10H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCBDSVZMJSXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)
![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)
![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)


![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)
![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)